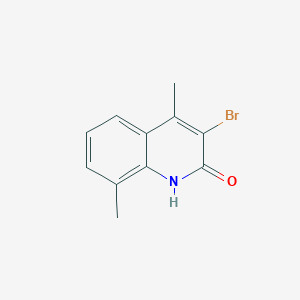
3-Bromo-4,8-dimethylquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,8-dimethylquinolin-2(1h)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methyl groups in the quinoline structure can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,8-dimethylquinolin-2(1h)-one typically involves the bromination of 4,8-dimethylquinolin-2(1h)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process includes careful control of reaction conditions to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom, forming 4,8-dimethylquinolin-2(1h)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4,8-Dimethylquinolin-2(1h)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 3-Bromo-4,8-dimethylquinolin-2(1h)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom can enhance its binding affinity to certain targets.
Chemical Reactions: The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
4,8-Dimethylquinolin-2(1h)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-4,8-dimethylquinolin-2(1h)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
3-Iodo-4,8-dimethylquinolin-2(1h)-one:
Uniqueness
3-Bromo-4,8-dimethylquinolin-2(1h)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance its binding affinity to certain biological targets and facilitate various chemical transformations.
特性
CAS番号 |
41968-62-1 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
3-bromo-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-3-5-8-7(2)9(12)11(14)13-10(6)8/h3-5H,1-2H3,(H,13,14) |
InChIキー |
NHLUWOLGUXSEPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


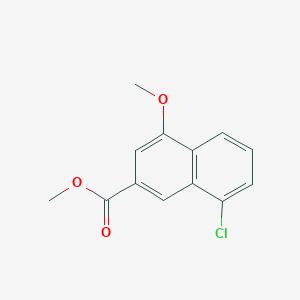

![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
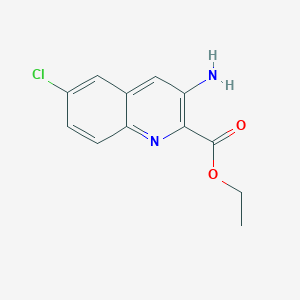

![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)

![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
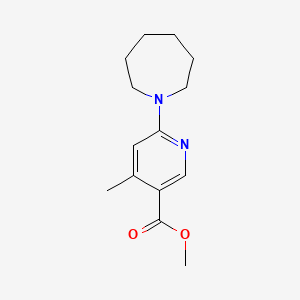
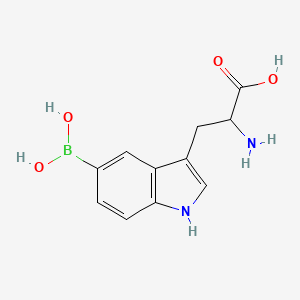
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)

